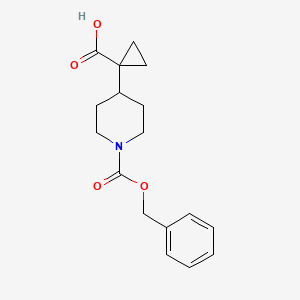![molecular formula C24H19FN2O3 B2851974 2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(3-methoxyphenyl)acetamide CAS No. 1114649-59-0](/img/structure/B2851974.png)
2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(3-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(3-methoxyphenyl)acetamide, also known as FLQA, is a synthetic compound that has gained attention in the scientific community for its potential use in various fields of research.
科学的研究の応用
Scientific Research Methodologies and Applications
Metabolism and Pharmacokinetics : Studies on compounds like acetaminophen and almorexant illustrate the importance of understanding the metabolism and pharmacokinetics of pharmaceutical agents. For instance, the metabolism of acetaminophen into various metabolites and its implications on drug safety and efficacy showcases the complexity of drug interactions within the human body (Andringa et al., 2008).
Efficacy in Disease Treatment : The application of chemical compounds in treating diseases such as Alzheimer's and cancer is a critical area of research. For example, studies on oxaliplatin combined with fluorouracil and folinic acid demonstrate the potential for chemical compounds to be used in chemotherapy regimens for treating gastric cancer (Louvet et al., 2002).
Toxicity and Side Effects : Understanding the toxicity and potential side effects of chemical compounds is essential for their safe use. Research on the toxicity profiles of various compounds, such as the study on flutamide-induced cyanosis, highlights the importance of monitoring and managing adverse effects in clinical settings (Kouides et al., 1996).
Imaging and Diagnostic Applications : The development of PET tracers, such as 18F-MK-6240 for imaging neurofibrillary tangles in Alzheimer's disease, showcases the application of chemical compounds in enhancing diagnostic capabilities and understanding disease pathophysiology (Lohith et al., 2018).
Herbal Formulations and Traditional Medicine : The pharmacokinetics and efficacy of herbal formulations, such as K-601 for influenza, demonstrate the intersection between traditional medicine and modern pharmacological research, highlighting the potential for natural compounds in therapeutic applications (Alolga et al., 2015).
特性
IUPAC Name |
2-(6-fluoro-2-phenylquinolin-4-yl)oxy-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O3/c1-29-19-9-5-8-18(13-19)26-24(28)15-30-23-14-22(16-6-3-2-4-7-16)27-21-11-10-17(25)12-20(21)23/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZYXYJPWUMIIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinylidene]-3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide](/img/structure/B2851891.png)
![3-[(4-methoxyphenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2851892.png)





![N-(2-(cyclohex-1-en-1-yl)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2851903.png)


![[2-(2-Methoxyanilino)-2-oxoethyl] 3-bromoadamantane-1-carboxylate](/img/structure/B2851909.png)


![1-(3-Bromophenyl)-3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one](/img/structure/B2851913.png)